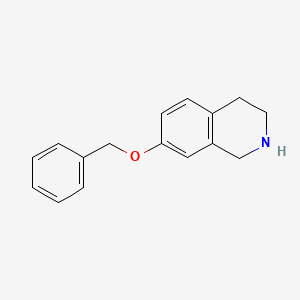

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound features a benzyloxy group attached to the seventh position of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,2,3,4-tetrahydroisoquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

BTHIQ and its derivatives have been studied for their potential therapeutic effects. Research indicates that compounds related to BTHIQ exhibit significant pharmacological activities:

- Antagonism of Orexin Receptors : BTHIQ derivatives have shown promise as selective antagonists of the orexin 1 receptor, which is implicated in drug addiction treatment. Studies have demonstrated that 7-substituted tetrahydroisoquinolines can effectively antagonize orexin signaling pathways, suggesting their utility in managing addiction-related behaviors .

- Antihypertensive Properties : Certain derivatives of tetrahydroisoquinoline have been identified as hypotensive agents. For example, compounds derived from BTHIQ have been reported to lower blood pressure effectively, indicating their potential use in treating hypertension .

- Neuroprotective Effects : Research has indicated that BTHIQ may possess neuroprotective properties. Specifically, studies on related compounds suggest that they can mitigate neurotoxic effects associated with Parkinson's disease by influencing dopamine metabolism and reducing caspase-3 activity in the brain .

Chemical Synthesis and Versatility

BTHIQ serves as a valuable precursor in organic synthesis:

- Synthesis of Diverse Compounds : BTHIQ is utilized as a starting material for synthesizing various pharmaceuticals, agrochemicals, dyes, and pigments. Its structural versatility allows for modifications that can lead to the development of novel compounds with specific biological activities .

- Intermediate in Drug Development : The compound's ability to undergo further chemical transformations makes it an important intermediate in the synthesis of more complex molecules. For instance, the incorporation of different substituents at various positions can yield compounds with enhanced biological activity .

Neurobiology and Toxicology

The implications of BTHIQ in neurobiology are significant:

- Endogenous Neurotoxin : 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related compound, has been studied for its neurotoxic effects. It is known to induce parkinsonism in animal models, highlighting the importance of understanding the biochemical pathways affected by tetrahydroisoquinoline derivatives .

- Impact on Dopamine Dynamics : Studies show that 1BnTIQ can alter dopamine levels and disrupt normal signaling pathways in the brain. Chronic exposure has been linked to changes in locomotor activity and biochemical markers associated with Parkinson's disease .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It may influence neurotransmitter pathways, potentially offering neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a hydroxy group instead of a benzyloxy group.

7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Features a methoxy group at the seventh position.

7-Aryloxy-1,2,3,4-tetrahydroisoquinoline: Contains an aryloxy group at the seventh position.

Uniqueness: 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Biologische Aktivität

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as a key intermediate in the synthesis of Baloxavir Marboxil, an antiviral medication used to treat influenza. Its structural features allow it to interact with various biological targets, making it a subject of extensive research.

- Molecular Formula : C15H17NO

- Molecular Weight : 239.31 g/mol

- Structure : The compound is characterized by a tetrahydroisoquinoline core with a benzyloxy group at the seventh position, which influences its pharmacological properties.

Antiviral Activity

This compound is primarily recognized for its role in synthesizing Baloxavir Marboxil, which inhibits the cap-dependent endonuclease enzyme crucial for influenza virus replication. This mechanism underscores its potential as an antiviral agent, as inhibiting this enzyme disrupts viral RNA synthesis.

Neuroprotective Effects

Research has indicated that compounds within the tetrahydroisoquinoline class exhibit neuroprotective properties. Specifically, this compound has been studied for its ability to modulate neurotransmitter systems and protect against neuronal damage. Studies suggest that it may have therapeutic applications in treating neurological disorders such as depression and anxiety .

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of substituted tetrahydroisoquinolines against various cancer cell lines. For instance, certain derivatives showed significant activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.08 μg/mL to 0.61 μg/mL . This highlights the potential of this compound and its analogs in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Neurotransmitter Modulation : The compound's structural attributes allow it to influence neurotransmitter systems, potentially enhancing neuroprotective signaling pathways.

- Enzyme Inhibition : Preliminary studies indicate that related compounds may inhibit acetylcholinesterase (AChE), suggesting a possible role in treating Alzheimer's disease by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Unique Aspects |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group at position 1 | Distinct pharmacological profiles |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Different biological activities |

| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 7 | Significant neuroprotective effects |

The unique benzyloxy substitution at position seven enhances both the chemical reactivity and biological activity of this compound compared to other tetrahydroisoquinolines.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:

- A study demonstrated that compounds similar to this compound exhibited selective antagonism at the orexin 1 receptor (OX1), indicating potential applications in treating drug addiction .

- Another investigation focused on the neurotoxic effects of related compounds. It was found that while low concentrations could exhibit neuroprotective effects against dopaminergic neuron damage, higher concentrations led to increased apoptosis markers .

Eigenschaften

IUPAC Name |

7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJGGNFFJMNHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614278 | |

| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252061-94-2 | |

| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.